tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
Description
tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethyl-1H-pyrazol-4-yl group and a tert-butyl carbamate-protected methylamine. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it a common bioisostere for esters or amides in medicinal chemistry . The tert-butyl carbamate group acts as a protective moiety for amines, enhancing stability during synthesis.
Properties
IUPAC Name |
tert-butyl N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-8-9(6-15-18)11-16-10(21-17-11)7-14-12(19)20-13(2,3)4/h6,8H,5,7H2,1-4H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYLQMLIMILMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the oxadiazole ring, and finally, the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to the formation of pyrazole alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features
The structural diversity of tert-butyl carbamate derivatives primarily arises from substitutions on the oxadiazole ring. Key examples from the literature include:
Key Observations :
Comparison :
- The target compound’s synthesis likely involves cyclization of amidoxime precursors, as seen in analogous tert-butyl carbamate syntheses .
- Palladium-catalyzed cross-coupling () enables precise introduction of aromatic groups but requires expensive catalysts .
- Organometallic reactions () offer regioselectivity but demand anhydrous conditions .
Data Table: Comparative Analysis
Biological Activity
The compound tert-butyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a pyrazole derivative with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, exploring various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl group, an oxadiazole moiety, and a pyrazole ring, contributing to its unique chemical behavior.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 270.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | Not assigned yet |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways.
Anticancer Potential
Research has highlighted the anticancer potential of oxadiazole derivatives. A study demonstrated that compounds with oxadiazole rings can induce apoptosis in cancer cells through the activation of caspase pathways. The specific activity of this compound in this context remains to be thoroughly explored.
Anti-inflammatory Effects
Compounds containing pyrazole and oxadiazole moieties have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| tert-butyl ((3-(1-ethyl-1H-pyrazol... | S. aureus | 15 |
| tert-butyl ((3-(1-ethyl-1H-pyrazol... | E. coli | 12 |
Study on Anticancer Activity
In a preliminary in vitro study, the compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results showed that it inhibited cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.
Table 2: Cytotoxic Activity against MCF-7 Cells
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
